4-Amino-4'-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile
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Overview
Description
4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[310]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the spiro linkage. Detailed synthetic routes and reaction conditions are documented in chemical literature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile
- 4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile
Uniqueness
The uniqueness of 4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for research and application .
Properties
Molecular Formula |
C16H14N4O2 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2'-amino-4-methyl-6'-phenylspiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile |
InChI |
InChI=1S/C16H14N4O2/c1-10-7-21-16(22-10)15(9-18)12(11-5-3-2-4-6-11)14(15,8-17)13(19)20-16/h2-6,10,12H,7H2,1H3,(H2,19,20) |
InChI Key |
REWQZDRPRDZLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(O1)C3(C(C3(C(=N2)N)C#N)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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